molecular formula C19H17BrN4O3 B4019253 4,4'-{[5-(4-bromophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)

4,4'-{[5-(4-bromophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)

Cat. No. B4019253
M. Wt: 429.3 g/mol
InChI Key: ADIYBBUIPJTWON-UHFFFAOYSA-N
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Description

This compound belongs to a family of molecules synthesized through a process involving the reaction of specific aldehydes and pyrazolones. The interest in this molecule lies in its structure, which suggests potential for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of similar compounds, 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols), has been achieved through various methods. One approach utilizes 12-tungstophosphoric acid (H3PW12O40) as an efficient catalyst, offering excellent yields, short reaction times, and mild conditions (Vafaee, Davoodnia, & Pordel, 2015). Another method involves Ce(SO4)2.4H2O as a heterogeneous catalyst in water/ethanol solution, achieving high yields and short reaction times (Mosaddegh, Islami, & Shojaie, 2017).

Molecular Structure Analysis

Structural characterization is critical for understanding the chemical behavior of this compound. While specific analyses on this compound's molecular structure are not directly mentioned, similar compounds' synthesis and analysis often involve techniques like FT IR, NMR, and X-ray crystallography to elucidate molecular structures (Zhang, Yong, & Li, 2008).

Chemical Reactions and Properties

The synthesized compounds are evaluated for their reactivity and potential applications. For instance, similar molecules have shown antioxidant and antimicrobial activities, suggesting the chemical versatility and potential utility of these compounds in various fields (Vanukuri et al., 2023).

Physical Properties Analysis

Physical properties such as melting points, solubility, and stability under different conditions are essential for practical applications. These properties are typically determined post-synthesis and are crucial for handling and application development.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various chemical conditions, and the potential for further functionalization, are significant for expanding the compound's applications. The reactivity of the compound with nucleophiles and active methylene compounds, leading to diverse substitution products, highlights its chemical versatility (Hassaneen et al., 1991).

Mechanism of Action

Several derivatives proved to be cytotoxic in the RKO cell line. Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

properties

IUPAC Name

4-[[5-(4-bromophenyl)furan-2-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c1-9-15(18(25)23-21-9)17(16-10(2)22-24-19(16)26)14-8-7-13(27-14)11-3-5-12(20)6-4-11/h3-8,17H,1-2H3,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIYBBUIPJTWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=CC=C(C=C3)Br)C4=C(NNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-{[5-(4-bromophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)

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